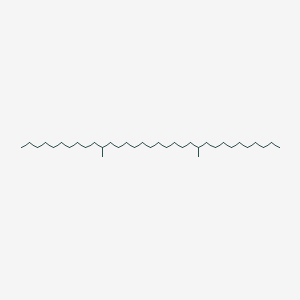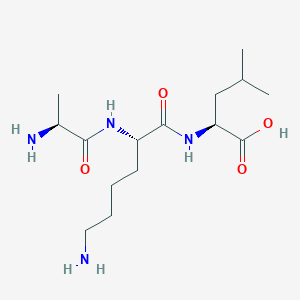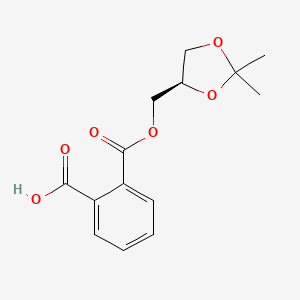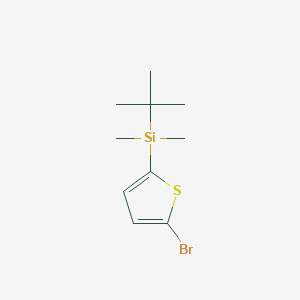
1,3-Propanediamine, N'-(3-methoxy-8-methylbenzo(f)pyrido(4,3-b)quinoxalin-11-yl)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N’-(3-methoxy-8-methylbenzo(f)pyrido(4,3-b)quinoxalin-11-yl)-N,N-dimethyl- is a complex organic compound with a unique structure that includes a benzoquinoxaline moiety
Métodos De Preparación
The synthesis of 1,3-Propanediamine, N’-(3-methoxy-8-methylbenzo(f)pyrido(4,3-b)quinoxalin-11-yl)-N,N-dimethyl- involves multiple steps, typically starting with the preparation of the benzoquinoxaline core. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1,3-Propanediamine, N’-(3-methoxy-8-methylbenzo(f)pyrido(4,3-b)quinoxalin-11-yl)-N,N-dimethyl- can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may have potential as a probe for studying biological processes. In medicine, it could be investigated for its potential therapeutic properties. Additionally, it may have industrial applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N’-(3-methoxy-8-methylbenzo(f)pyrido(4,3-b)quinoxalin-11-yl)-N,N-dimethyl- involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,3-Propanediamine, N’-(3-methoxy-8-methylbenzo(f)pyrido(4,3-b)quinoxalin-11-yl)-N,N-dimethyl- can be compared with other similar compounds that contain a benzoquinoxaline core These similar compounds may include derivatives with different substituents on the benzoquinoxaline ring
Propiedades
Número CAS |
165548-08-3 |
|---|---|
Fórmula molecular |
C22H25N5O |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
N-(5-methoxy-13-methyl-11,15,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,8,11,13,15,17-nonaen-16-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C22H25N5O/c1-14-13-24-22(23-10-5-11-27(2)3)21-19(14)25-18-9-6-15-12-16(28-4)7-8-17(15)20(18)26-21/h6-9,12-13H,5,10-11H2,1-4H3,(H,23,24) |
Clave InChI |
LRIPRDBVKDMCOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C2=NC3=C(C=CC4=C3C=CC(=C4)OC)N=C12)NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide](/img/structure/B14260752.png)


![6-[5-([1,1'-Biphenyl]-4-yl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14260769.png)


![(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B14260787.png)


![2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B14260803.png)

![Dimethyl [(3S)-hept-4-en-3-yl]propanedioate](/img/structure/B14260819.png)

